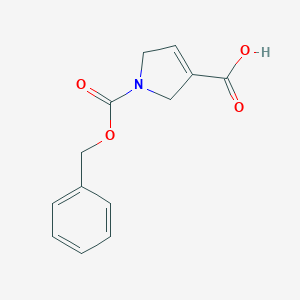
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid, also known as PMPDPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PMPDPC belongs to the class of pyrrole-containing amino acids and has a unique chemical structure that makes it an interesting molecule for scientific research.
Mechanism Of Action
The exact mechanism of action of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and tumor growth. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has also been found to inhibit the activity of certain proteins that are involved in tumor growth and angiogenesis.
Biochemical And Physiological Effects
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which play a role in inflammation. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has been found to have a neuroprotective effect, protecting neurons from damage in models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid is its relatively simple synthesis method, which makes it a readily available compound for scientific research. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has also been found to have low toxicity, which makes it a potentially safe drug candidate. However, one limitation of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research on 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid. One direction is to further investigate its potential use as a drug candidate for the treatment of inflammatory diseases, cancer, and neurological disorders. Another direction is to investigate the structure-activity relationship of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid and its derivatives to identify more potent and selective compounds. Additionally, research could focus on developing new synthesis methods for 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid to improve its solubility and availability for scientific research.
Synthesis Methods
The synthesis of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid involves a multi-step process that starts with the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with diethyl oxalate to form 1-phenyl-3-methyl-5-pyrazolone-4-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with methyl chloroformate to form 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid.
Scientific Research Applications
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
146309-25-3 |
|---|---|
Product Name |
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid |
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,15,16) |
InChI Key |
ALCUOCVRJFRQHW-UHFFFAOYSA-N |
SMILES |
C1C=C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C=C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



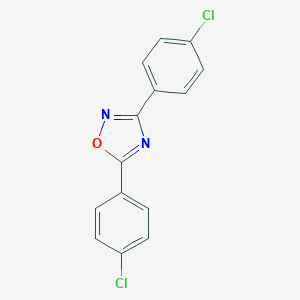
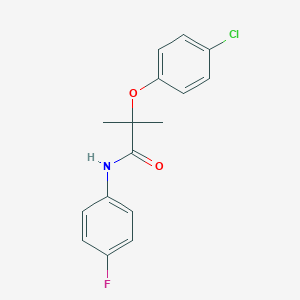
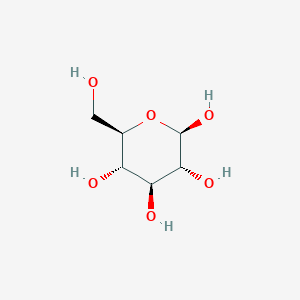

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)
![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)
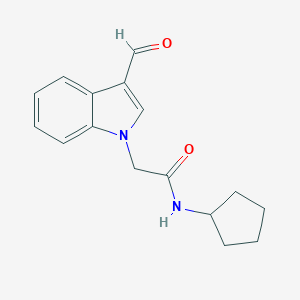
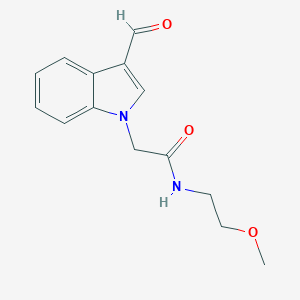
![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184751.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184753.png)
![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)
![2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide](/img/structure/B184756.png)
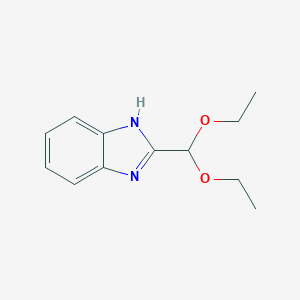
![4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B184759.png)